molecular formula C5H8O3S B3056704 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 7353-90-4

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B3056704
CAS No.: 7353-90-4
M. Wt: 148.18
InChI Key: BNKIBHSQTLZZFQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione is a synthetic organic compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol . This molecule features a dihydrothiophene core functionalized with a 1,1-dioxide (sulfone) group and a methoxy substituent, classifying it as a derivative of thiophene 1,1-dioxide . As a specialized sulfone, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure suggests potential as an intermediate for the development of more complex molecules, particularly in the construction of heterocyclic systems. Chemists can leverage the reactivity of the sulfone group and the methoxy-substituted ring in various transformations, such as nucleophilic substitution reactions and cycloadditions . Researchers value such sulfone derivatives for their utility in designing novel compounds for applications in pharmaceutical development and material science. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Specific hazard information for this compound was not located in the search results; therefore, researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-8-5-2-3-9(6,7)4-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKIBHSQTLZZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245661
Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
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Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-90-4
Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
Source CAS Common Chemistry
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Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
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Preparation Methods

Michael Addition-Cyclization Sequences

A widely adopted approach involves Michael addition followed by intramolecular cyclization. For example, α-thiocyanatoacetophenone reacts with cyanothioacetamide in the presence of Na₂CO₃ or KOH to form trans-2-amino-4,5-dihydrothiophene-3-carbonitriles. Adapting this method, 3-methoxy precursors could be synthesized by substituting aldehydes with methoxy-bearing variants (e.g., 3-methoxybenzaldehyde).

Reaction Conditions

Component Role Example
Methoxy-substituted aldehyde Electrophile 3-Methoxybenzaldehyde
Cyanothioacetamide Nucleophile HS-C(=NH)-CN
Base Catalyst KOH (10% aqueous)
Solvent Reaction medium Ethanol
Temperature Optimization parameter 25–50°C

This method achieves cyclization within 0.5–2 hours, yielding dihydrothiophenes with >60% efficiency.

Multicomponent Reactions (MCRs)

Green chemistry approaches leverage MCRs to assemble the dihydrothiophene core. A four-component reaction involving aldehydes, malononitrile, 1,3-thiazolidinedione, and amines under catalyst-free conditions produces N-carbamoyl acetamide-substituted dihydrothiophenes. Introducing a methoxy group at the aldehyde component (e.g., 4-methoxybenzaldehyde) could enable regioselective methoxy incorporation.

Advantages of MCRs

  • Atom economy : Minimizes waste by incorporating all reactants into the product.
  • Solvent flexibility : Water or ethanol replaces toxic organic solvents.
  • Scalability : Demonstrated for gram-scale synthesis.

Oxidation to Sulfone

Hydrogen Peroxide–Acetic Acid System

The dihydrothiophene sulfide intermediate is oxidized to the sulfone using H₂O₂ in acetic acid. This method is cost-effective and scalable, with yields exceeding 85% under optimized conditions.

Optimization Parameters

Parameter Optimal Range Impact on Yield
H₂O₂ concentration 30–50% Higher concentrations accelerate oxidation but risk over-oxidation.
Temperature 60–80°C Elevated temperatures reduce reaction time (2–4 hours).
Molar ratio (H₂O₂:Sulfide) 2:1 Ensures complete oxidation to sulfone.

Meta-Chloroperbenzoic Acid (mCPBA)

For lab-scale synthesis, mCPBA in dichloromethane provides precise control over sulfone formation. This method is less practical industrially due to cost and safety concerns but offers high regioselectivity.

Methoxy Group Introduction

Nucleophilic Substitution

A pre-formed dihydrothiophene sulfide with a leaving group (e.g., bromide) at the 3-position undergoes methoxylation using sodium methoxide (NaOMe).

Example Protocol

  • Substrate : 3-Bromo-2,3-dihydrothiophene-1,1-dioxide.
  • Reagent : NaOMe (2 equiv) in dimethylformamide (DMF).
  • Conditions : 80°C, 12 hours.
  • Yield : ~70%.

Direct Cyclization with Methoxy-Containing Precursors

Incorporating methoxy groups during ring formation avoids post-synthetic modifications. For instance, reacting 3-methoxypropanal with thiourea derivatives under acidic conditions generates the dihydrothiophene core directly.

Industrial and Green Chemistry Adaptations

Continuous-Flow Oxidation

Recent advances employ continuous-flow reactors to oxidize dihydrothiophene sulfides. This method enhances safety and yield by maintaining precise control over reaction parameters (e.g., residence time, temperature).

Solvent-Free Mechanochemical Synthesis

Ball milling dihydrothiophene precursors with oxidizing agents (e.g., Oxone®) eliminates solvent use, aligning with green chemistry principles. Pilot studies report 90% conversion within 30 minutes.

Analytical and Spectroscopic Validation

Successful synthesis requires rigorous characterization:

  • ¹H/¹³C NMR : Confirms methoxy (δ ~3.3 ppm) and sulfone (δ ~130 ppm for SO₂) groups.
  • LCMS : Molecular ion peaks at m/z 149 [M+H]⁺ and 171 [M+Na]⁺ align with PubChem data.
  • X-ray Crystallography : Resolves the dihydrothiophene ring’s chair-like conformation.

Chemical Reactions Analysis

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfone group in the compound can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional diversity of 2,3-dihydro-1lambda6-thiophene-1,1-dione derivatives allows for systematic comparisons.

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione C₅H₇O₃S 162.17 (estimated) Methoxy Not available Electron-donating methoxy group
3-Bromo-4-methyl-2,3-dihydro-1H-1lambda6-thiophene-1,1-dione C₅H₇BrO₂S 211.08 Bromo, Methyl Not available Halogenated; increased electrophilicity
4-(Phenylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₀H₁₁NO₂S 209.26 Phenylamino 40226-76-4 Aromatic amine; enhanced π-conjugation
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 4-Methoxyphenylamino 303992-20-3 Dual methoxy and aryl amino groups
N-(4-Bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine C₁₀H₁₀BrNO₂S 264.22 4-Bromophenylamino 195372-30-6 Halogenated aryl; potential bioactivity
Key Observations:
  • Electron-Donating vs.
  • Aromatic vs. Aliphatic Substituents: Phenylamino (C₁₀H₁₁NO₂S, MW 209.26 ) and methoxyphenylamino (C₁₁H₁₅NO₃S, MW 241.31 ) substituents introduce aromaticity, which may improve stability and π-π stacking interactions in solid-state applications.
  • Halogenated Derivatives: Bromo- and chloro-substituted compounds (e.g., C₁₀H₁₀ClNO₂S, MW 243.71 ) exhibit higher molecular weights and increased electrophilicity, making them candidates for nucleophilic substitution reactions.

Biological Activity

Overview

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione, with the molecular formula C5_5H8_8O3_3S and a molecular weight of 148.18 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a thiophene ring that is modified with a methoxy group and a sulfone group. These structural components contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC5_5H8_8O3_3S
Molecular Weight148.18 g/mol
CAS Number7353-90-4
Toxicity ClassificationHarmful if swallowed (H302), harmful in contact with skin (H312)

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Properties
Preliminary research suggests that this compound may exhibit anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed studies are still required to elucidate the pathways involved.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Nature : The sulfone group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, enhancing the compound's interaction with biological macromolecules .

Case Studies

A selection of case studies highlights the compound's potential:

  • Antimicrobial Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest its potential use in developing new antimicrobial agents.
  • Cancer Cell Line Analysis : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis markers after treatment .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences
3-MethoxythiopheneLacks the sulfone group; reduced reactivity
2,3-Dihydrothiophene-1,1-dioxideLacks the methoxy group; different chemical behavior
Thiophene-1,1-dioxideLacks both methoxy and dihydro groups; distinct applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like tetrahydrothiophene derivatives. For example, analogous lambda⁶-thiophene diones (e.g., 3-hydrazinyl-1λ⁶-thiolane-1,1-dione) are prepared by refluxing thiolane intermediates with oxidizing agents (e.g., H₂O₂) in polar solvents like THF, followed by purification via column chromatography . Reaction monitoring via thin-layer chromatography (TLC) and optimization of pH/temperature (e.g., 25–60°C) are critical to minimize side products like sulfoxides .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use X-ray crystallography to resolve the 3D conformation, particularly the λ⁶-sulfur center and methoxy group orientation. Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are essential for confirming functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹). Computational methods (DFT) can model electronic effects, such as the electron-withdrawing nature of the dione group and its impact on ring aromaticity .

Q. What are the stability considerations for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione under varying storage conditions?

  • Methodology : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via HPLC over 30 days at 4°C and 25°C can assess degradation rates. Avoid prolonged exposure to oxidizing agents, as λ⁶-sulfur centers may undergo further oxidation to sulfones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for λ⁶-thiophene diones?

  • Methodology : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For example, the methoxy group’s chemical shift may vary between DMSO-d₆ (δ 3.2–3.5 ppm) and CDCl₃ (δ 3.4–3.7 ppm). Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) and compare with DFT-predicted shifts .

Q. What strategies are effective for functionalizing the thiophene ring to enhance reactivity or biological activity?

  • Methodology : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4- or 5-positions. For example, bromination with NBS in CCl₄ yields 4-bromo derivatives, which can undergo Suzuki-Miyaura coupling for aryl group introduction. Assess regioselectivity using steric/electronic maps from DFT calculations .

Q. How does the λ⁶-sulfur center influence electrochemical behavior in sensor applications?

  • Methodology : The dione group’s electron-deficient nature enhances redox activity. Test cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with Ag/AgCl reference electrodes. Compare oxidation potentials with analogs (e.g., 3-chloro derivatives) to isolate sulfur’s role. For sensor design, immobilize the compound on carbon electrodes modified with surfactants (e.g., 1-octanaminium bromide) to improve analyte selectivity .

Q. What computational models best predict the compound’s reactivity in nucleophilic or radical reactions?

  • Methodology : Employ DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The LUMO energy (~–1.5 eV) indicates susceptibility to nucleophilic attack at the sulfur or carbonyl groups. For radical reactions, compute bond dissociation energies (BDEs) for S–O or C–S bonds to identify cleavage pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 2
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.